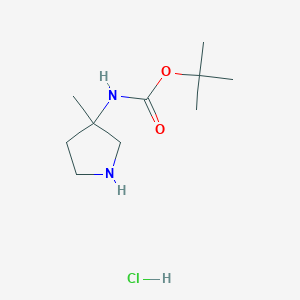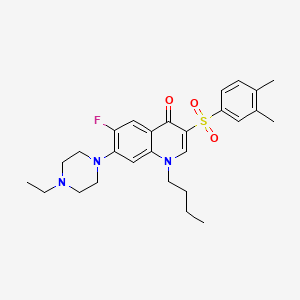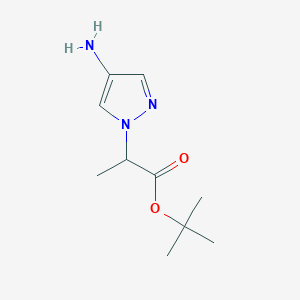
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2173992-06-6 . It has a molecular weight of 250.77 . The IUPAC name of this compound is tert-butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride” is 1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11;/h12H,5-8H2,1-4H3,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
One prominent application of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride in scientific research lies in its role in chemical synthesis, particularly in the generation of α-aminated methyllithium. Ortiz, Guijarro, and Yus (1999) have demonstrated the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to the production of functionalized carbamates and substituted 1,2-diols through a series of reactions involving lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) (Ortiz, Guijarro, & Yus, 1999).
Crystal Structure Analysis
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride also plays a role in the study of crystal structures. Baillargeon et al. (2017) investigated the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, noting the simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Molecular Architecture and Hydrogen Bonding
The chemical is integral to the exploration of molecular architecture and hydrogen bonding. Das et al. (2016) synthesized two carbamate derivatives to analyze the interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture, highlighting the complex interactions within molecular structures (Das et al., 2016).
Development of Drug Intermediates
Moreover, the synthesis of important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, showcases its application in the pharmaceutical field. Geng Min (2010) described a cost-efficient and environmentally friendly process for these intermediates, underscoring the importance of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride in drug development (Geng Min, 2010).
Wirkmechanismus
Target of Action
It is known that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce changes at the molecular level
Biochemical Pathways
It is known to be a useful building block in the synthesis of several novel organic compounds, indicating that it may participate in various biochemical reactions.
Result of Action
As a biochemical reagent, it is likely to have diverse effects depending on the specific context of its use .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVQVILSXAFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)

![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)
![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)
![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)


![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)
